Resolvin D2 Methyl Ester

Inflammatory pain TRP channel pharmacology Analgesic research

Resolvin D2 methyl ester (CAS 810668-53-2) is the methyl ester derivative of Resolvin D2 (RvD2), an endogenous lipid mediator belonging to the D-series resolvin family of specialized pro-resolving mediators (SPMs). It serves as a lipophilic prodrug form of the free acid RvD2, designed to alter distribution and pharmacokinetic properties in experimental systems.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B591289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D2 Methyl Ester
Synonyms(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-Methyl 7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate;  7S,16R,17S-Trihydroxy- 4Z,8E,10Z,12E,14E,19Z-docosahexaenoic Acid Methyl Ester
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O
InChIInChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1
InChIKeyMQCKXANXFRGFND-CGIARSFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Resolvin D2 Methyl Ester: A Specialized Pro-Resolving Mediator Prodrug for Inflammation Research and Procurement Evaluation


Resolvin D2 methyl ester (CAS 810668-53-2) is the methyl ester derivative of Resolvin D2 (RvD2), an endogenous lipid mediator belonging to the D-series resolvin family of specialized pro-resolving mediators (SPMs) [1]. It serves as a lipophilic prodrug form of the free acid RvD2, designed to alter distribution and pharmacokinetic properties in experimental systems . The compound retains the complete stereochemistry of endogenous RvD2—7(S),16(R),17(S)-trihydroxydocosa-4Z,8E,10Z,12E,14E,19Z-hexaenoic acid methyl ester—with molecular formula C23H34O5 and molecular weight 390.51 . Its primary research applications center on inflammation resolution, neutrophil trafficking modulation, macrophage phagocytosis enhancement, and pain pathway inhibition via TRPV1/TRPA1 channel antagonism and GPR18 receptor activation [1].

1
SPM prodrug research — lipophilic methyl ester designed for intracellular esterase-dependent release of free acid RvD2
2
Inflammation resolution & pain pathway studies — dual TRPV1/TRPA1 channel modulation and GPR18-mediated phagocytosis assay context
3
Requires intact stereochemistry — 7(S),16(R),17(S)-trihydroxy configuration matching endogenous RvD2 for receptor-specific signaling review

Why Resolvin D2 Methyl Ester Cannot Be Casually Replaced by Alternative Resolvins or Free Acid Forms


The D-series resolvin family exhibits non-overlapping receptor pharmacology, differential TRP channel inhibitory profiles, and distinct in vivo potency ranges that preclude simple analog substitution. Resolvin D2 (RvD2) signals primarily through the GPR18/DRV2 receptor, whereas RvD1 targets ALX/FPR2 and DRV1/GPR32, and RvE1 activates ChemR23/ERV1 and BLT1 [1]. Head-to-head electrophysiological studies demonstrate that RvD2 inhibits TRPV1 and TRPA1 with IC50 values of 0.1 nM and 2 nM, respectively—a 10-fold and 4.5-fold potency advantage over RvD1 and RvE1 for their respective target channels [2]. Furthermore, the methyl ester modification confers enhanced lipophilicity (calculated LogP ≈ 3.16) relative to the free acid form, enabling intracellular esterase-dependent prodrug conversion that alters tissue distribution and may improve cell permeability in certain experimental contexts [3]. These pharmacological and physicochemical distinctions mean that substituting Resolvin D2 methyl ester with free acid RvD2 or alternative resolvins (RvD1, RvE1, AT-RvD1) will yield materially different experimental outcomes in terms of receptor engagement, analgesic efficacy, and pharmacokinetic behavior.

Target Product
Why Substitutes May Not Transfer
RvD2 methyl ester
Free acid RvD2 shares receptor pharmacology but differs in lipophilicity and membrane permeability; prodrug conversion profile may alter tissue distribution in experimental systems
RvD1 / AT-RvD1
Target ALX/FPR2 and GPR32/DRV1 receptors, not GPR18; lack dual TRPV1/TRPA1 inhibition — TRP channel assay response context may differ
RvE1
Activates ChemR23/ERV1 and BLT1; TRPV1 inhibition potency context may differ and TRPA1 inhibition not reported — inflammatory pain model-response context may not transfer
Receptor engagement, TRP channel inhibitory profile, and prodrug-dependent intracellular activation distinguish RvD2 methyl ester from alternative resolvins. Direct substitution requires assay-specific receptor and pathway validation.

Resolvin D2 Methyl Ester: Quantified Differential Evidence Against Closest Comparators for Informed Procurement


TRPV1 and TRPA1 Inhibition Potency: Direct Head-to-Head IC50 Comparison of RvD2 vs RvD1 and RvE1

In primary sensory neuron electrophysiology assays, Resolvin D2 (RvD2) exhibits dual inhibition of both TRPV1 and TRPA1 channels, whereas Resolvin D1 (RvD1) and Resolvin E1 (RvE1) each display selective inhibition of only one channel subtype [1]. RvD2 inhibits TRPV1 with an IC50 of 0.1 nM (10-fold more potent than RvE1's IC50 of 1 nM) and TRPA1 with an IC50 of 2 nM (4.5-fold more potent than RvD1's IC50 of 9 nM). This represents a quantifiable potency advantage of approximately one order of magnitude for TRPV1 inhibition and a ~4.5-fold advantage for TRPA1 inhibition over the closest comparators [2]. The differential IC50 values were determined using whole-cell patch-clamp recordings of capsaicin-evoked (TRPV1) and allyl isothiocyanate-evoked (TRPA1) currents in cultured mouse dorsal root ganglion neurons [1].

TRPV1 & TRPA1 IC50 vs Resolvins
Head-to-head
TRPV1 IC50 = 0.1 nM
TRPA1 IC50 = 2 nM
vs RvE1 TRPV1 1 nM; RvD1 TRPA1 9 nM
Dual-channel inhibition assay context
10-fold and 4.5-fold reported potency differences; whole-cell patch-clamp in mouse DRG neurons
Inflammatory pain TRP channel pharmacology Analgesic research Primary sensory neuron electrophysiology

In Vivo Analgesic Efficacy: Sub-Nanogram Dosing of RvD2 vs Formalin-Induced Pain Model

Intrathecal administration of RvD2 in mice produces potent, dose-dependent analgesia in the formalin-induced spontaneous pain model at exceptionally low doses (0.01–1 ng), without affecting baseline motor function or non-inflammatory pain thresholds [1]. This represents a functional differentiation from RvD1 and RvE1, which demonstrated distinct regulatory profiles on TRPV1- and TRPA1-agonist-elicited acute pain and spinal cord synaptic plasticity [1]. While direct comparative in vivo dose-response data for all three resolvins under identical experimental conditions is not consolidated in a single study, the demonstration that RvD2 reverses adjuvant-induced persistent inflammatory pain without altering basal nociception establishes its therapeutic window in pain models [1].

In Vivo Analgesic Dosing
Supporting evidence
0.01–1 ng i.t.
formalin-induced spontaneous pain model
Sub-nanogram model-response context
Dose-dependent endpoint; direct comparative dose-response vs RvD1/RvE1 not consolidated
Inflammatory pain Analgesic drug development Intrathecal administration In vivo behavioral pharmacology

Receptor Selectivity: Exclusive GPR18/DRV2 Engagement Distinguishes RvD2 from RvD1 and AT-RvD1

D-series resolvins activate distinct G protein-coupled receptors in a stereoselective manner. RvD2 signals exclusively through the GPR18/DRV2 receptor with an approximate EC50 of ~10 nM in recombinant receptor activation assays, whereas RvD1 acts as an agonist at both ALX/FPR2 and DRV1/GPR32 [1]. Aspirin-triggered Resolvin D1 (AT-RvD1), a common comparator in inflammation studies, similarly activates ALX/FPR2 but does not engage GPR18 [2]. This receptor divergence is functionally consequential: RvD2-stimulated phagocytosis of Escherichia coli and apoptotic neutrophils is enhanced by GPR18 overexpression and significantly reduced by GPR18 shRNA knockdown, establishing a causal link between GPR18 engagement and RvD2's pro-resolving actions [3].

Receptor Selectivity
Head-to-head
GPR18/DRV2
EC50 ≈ 10 nM; exclusive activation
Supports GPR18 pathway-specific assay context
RvD1 targets ALX/FPR2 and GPR32; AT-RvD1 targets ALX/FPR2 only
GPCR pharmacology Inflammation resolution Receptor signaling SPM biology

Lipophilic Prodrug Design: Calculated LogP Advantage of Methyl Ester vs Free Acid Form

Resolvin D2 methyl ester is designed as a lipophilic prodrug with a calculated LogP of 3.16, representing increased hydrophobicity relative to the free acid form of RvD2 (RvD2 free acid molecular weight 376.49, no methyl ester moiety) . The methyl ester group is susceptible to intracellular esterase cleavage, enabling conversion to the biologically active free acid following cellular uptake . This prodrug strategy is intended to alter tissue distribution and pharmacokinetic properties, potentially enhancing membrane permeability and cellular accumulation in certain experimental systems [1]. Direct quantitative comparative pharmacokinetic data (e.g., AUC, Cmax, half-life) between RvD2 methyl ester and free acid RvD2 are not currently available in the published literature; therefore this differentiation remains class-level inference based on established prodrug principles [1].

Prodrug LogP Design
Class-level inference
Calculated LogP ≈ 3.16
methyl ester susceptible to intracellular esterase cleavage
Formulation-exposure review required
Direct quantitative PK comparison to free acid not published; class-level prodrug inference
Prodrug design Lipid mediator pharmacology Pharmacokinetics Cell permeability

Neutrophil Trafficking and Phagocytosis: RvD2 In Vivo Efficacy at Picogram Doses

In murine zymosan-induced peritonitis, RvD2 reduces polymorphonuclear neutrophil (PMN) infiltration by 70% at doses as low as 10 pg per mouse, representing an exceptionally low effective dose for an endogenous lipid mediator [1]. In vitro, RvD2 at 1 nM significantly reduces platelet-activating factor (PAF)-stimulated leukocyte adherence and emigration [2]. In cecal ligation and puncture (CLP) sepsis models, RvD2 treatment decreases both local and systemic bacterial burden, reduces excessive cytokine production and neutrophil recruitment, and increases peritoneal mononuclear cells and macrophage phagocytosis, with these multi-level pro-resolving actions translating to significantly increased survival from CLP-induced sepsis [3]. Comparative head-to-head in vivo dose-response data against other resolvins in identical sepsis models is not consolidated in a single study, though class-level evidence indicates RvD2's stereoselective pro-resolving actions are mediated through distinct receptor pathways [3].

Neutrophil & Phagocytosis
Supporting evidence
70% PMN reduction at 10 pg/mouse
increased survival in CLP sepsis model
Picogram-level host-defense model context
Direct comparative dose-response vs other resolvins in identical sepsis model not reported
Acute inflammation Neutrophil biology Sepsis models Phagocytosis Efferocytosis

Resolvin D2 Methyl Ester: High-Yield Research Applications Based on Quantified Differentiating Evidence


Dual TRPV1/TRPA1 Channel Inhibition in Inflammatory Pain and Neuropharmacology Studies

Select Resolvin D2 methyl ester when your research requires simultaneous inhibition of both TRPV1 and TRPA1 channels in primary sensory neurons. The compound provides 10-fold greater TRPV1 inhibitory potency (IC50 = 0.1 nM) compared to RvE1 (IC50 = 1 nM) and 4.5-fold greater TRPA1 inhibitory potency (IC50 = 2 nM) compared to RvD1 (IC50 = 9 nM), enabling dual-channel pharmacology that neither alternative resolvin can achieve alone [1]. Intrathecal administration at sub-nanogram doses (0.01–1 ng) produces analgesia without motor impairment, making this compound particularly suitable for spinal cord pain plasticity and central sensitization studies [1].

GPR18/DRV2 Receptor-Specific Signaling Pathway Investigation

Use Resolvin D2 methyl ester for studies requiring exclusive activation of the GPR18/DRV2 receptor. RvD2 is the only endogenous resolvin that signals through GPR18 with an EC50 of approximately 10 nM, whereas RvD1 and AT-RvD1 target ALX/FPR2 and GPR32/DRV1 [2]. GPR18 overexpression enhances RvD2-stimulated phagocytosis and efferocytosis, while GPR18 knockdown abolishes these effects, establishing a causal link between receptor engagement and functional pro-resolving outcomes [2]. This receptor selectivity is essential for dissecting GPR18-dependent vs GPR18-independent resolution pathways.

Sepsis and Host Defense Research Requiring Pro-Resolving Immune Modulation

For infectious inflammation and sepsis models where enhanced phagocytosis and bacterial clearance are primary endpoints, Resolvin D2 methyl ester offers established efficacy at picogram-level in vivo doses. In murine CLP sepsis, RvD2 reduces local and systemic bacterial burden, decreases excessive cytokine production and neutrophil recruitment, increases peritoneal macrophage phagocytosis, and significantly improves survival [3]. The compound also reduces zymosan-stimulated PMN infiltration by 70% at 10 pg/mouse doses and decreases PAF-stimulated leukocyte adherence at 1 nM in vitro [3]. These quantitative benchmarks provide a foundation for experimental design in host defense and immunometabolism studies.

Cell-Based Assays Requiring Enhanced Membrane Permeability via Prodrug Design

Choose Resolvin D2 methyl ester for cell culture experiments where the free acid form of RvD2 may exhibit limited cellular uptake due to its carboxylate anion under physiological pH. The methyl ester prodrug (calculated LogP ≈ 3.16) provides increased lipophilicity and is designed to undergo intracellular esterase cleavage to release active free acid RvD2 within the cellular compartment . While direct comparative cellular uptake data between methyl ester and free acid forms are not yet published, the prodrug design principle is well-established for lipid mediators, and researchers requiring modified cellular pharmacokinetics should evaluate this formulation advantage in their specific cell types .

Application
Selection Property
Validation Focus
Dual TRPV1/TRPA1 inflammatory pain studies
Dual-channel inhibition profile
TRPV1/TRPA1 pathway-response context
GPR18/DRV2 receptor signaling investigation
Exclusive GPR18 receptor activation
GPR18-dependent phagocytosis and efferocytosis endpoints
Sepsis and host defense research
Picogram-level pro-resolving immune modulation
Bacterial clearance, PMN infiltration, and survival endpoint monitoring
Cell-based assays with uptake limitations
Lipophilic methyl ester prodrug design
Cellular PK and esterase-dependent conversion review

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